molecular formula C18H23N3O3S2 B2440702 N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide CAS No. 881042-44-0

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2440702
CAS No.: 881042-44-0
M. Wt: 393.52
InChI Key: GQECADBZRCAIHP-UHFFFAOYSA-N
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Description

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a piperidine sulfonyl group, and a cyclopentanecarboxamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine sulfonyl group is then introduced via sulfonylation, followed by the attachment of the cyclopentanecarboxamide moiety through amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols

Scientific Research Applications

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions and enzyme activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
  • N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-17(13-6-2-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-1-5-11-21/h8-9,12-13H,1-7,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECADBZRCAIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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